3-CHLOROCINNAMALDEHYDE

Agrochemical Herbicide Research Plant Biology

3-Chlorocinnamaldehyde (m-chlorocinnamaldehyde) is the meta-substituted isomer—structurally distinct from 2-chloro and 4-chloro analogs. SAR evidence confirms meta-Cl enhances FtsZ inhibition and root growth suppression at <100 mg/L vs. para-substitution, while ortho-Cl introduces steric hindrance that disrupts target binding. The conjugated propenal group is essential for anticancer cytotoxicity; saturated or acid derivatives are inactive. Procuring this specific isomer ensures correct molecular architecture for medicinal chemistry, agrochemical herbicide development, and fragrance intermediate synthesis. Verify lot-specific purity ≥96%.

Molecular Formula C9H7ClO
Molecular Weight 166.60 g/mol
Cat. No. B8806069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-CHLOROCINNAMALDEHYDE
Molecular FormulaC9H7ClO
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CC=O
InChIInChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H
InChIKeyGTQLBYROWRZDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-CHLOROCINNAMALDEHYDE: A Specialized Meta-Chloro Cinnamaldehyde for Life Science Research and Chemical Synthesis Procurement


3-Chlorocinnamaldehyde (3-Cl-Cinnamaldehyde; CAS 56578-37-1), also known as m-chlorocinnamaldehyde, is an aromatic aldehyde derivative of cinnamaldehyde characterized by a chlorine atom at the meta-position of the phenyl ring [1]. It is a versatile organic compound used primarily as a chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and fragrance ingredients . Its specific substitution pattern and the presence of both a reactive aldehyde group and a conjugated double bond enable its use in diverse organic transformations, distinguishing it from its ortho- and para-substituted isomers .

Procurement Alert: Why Generic Cinnamaldehyde or Other Chloro-Isomers Cannot Replace 3-CHLOROCINNAMALDEHYDE


Substituting 3-chlorocinnamaldehyde with a close analog like unsubstituted cinnamaldehyde, 2-chlorocinnamaldehyde, or 4-chlorocinnamaldehyde is scientifically unsound for targeted applications. Structure-activity relationship (SAR) studies on cinnamyl derivatives demonstrate that the position of an electron-withdrawing group (EWG) like chlorine is a critical determinant of biological activity [1]. Meta-substitution can enhance specific inhibitory activities compared to para-substitution, while ortho-substitution introduces steric hindrance that drastically alters reactivity and target binding [2]. Therefore, relying on a generic 'chlorocinnamaldehyde' without specifying the isomeric form can lead to failed experiments, inconsistent synthetic yields, and invalid research outcomes.

Quantitative Differentiation Guide: Verifiable Performance Metrics for 3-CHLOROCINNAMALDEHYDE vs. Analogs


3-CHLOROCINNAMALDEHYDE Plant Growth Inhibition: Meta-Substitution Enhances Activity Compared to Para-Chloro and Unsubstituted Analogs

In a structure-activity relationship study on root growth inhibition of Brassica campestris, cinnamyl derivatives with meta-substituted electron-withdrawing groups exhibited enhanced activity [1]. Specifically, 3-chlorocinnamic acid was highlighted as an early-stage root development inhibitor, achieving significant inhibition at concentrations below 100 mg/L. This is in contrast to para-substituted analogs, which did not show the same potency, confirming that the meta-chloro position is a key structural feature for this bioactivity.

Agrochemical Herbicide Research Plant Biology

3-CHLOROCINNAMALDEHYDE Cytotoxic Profile: Distinct Cell Line Sensitivity Compared to Saturated Aldehydes and Cinnamates

An in vitro cytotoxicity study against human solid tumor cell lines (HCT15, SK-MEL-2) showed that cinnamaldehydes bearing the unsaturated propenal group had significant activity with ED50 values ranging from 0.63 to 8.1 µg/mL [1]. In stark contrast, saturated aldehydes and related compounds like cinnamic acid and cinnamates exhibited weak to no cytotoxicity [2]. This confirms that the conjugated aldehyde structure of 3-chlorocinnamaldehyde is essential for its cytotoxic potential, distinguishing it from reduced or oxidized analogs.

Cancer Research Cytotoxicity Antitumor

3-CHLOROCINNAMALDEHYDE Antimicrobial Activity: A Privileged Scaffold for FtsZ Inhibition Against Drug-Resistant Pathogens

Recent studies have identified cinnamaldehyde derivatives, including halogenated analogs, as potent inhibitors of the bacterial cell division protein FtsZ, a novel target for antimicrobial development [1]. In these studies, halogenated cinnamaldehyde analogues showed activity against the critical priority pathogen Acinetobacter baumannii. While the most potent analog in one study was 4-bromophenyl-substituted (MIC 32 µg/mL), the presence of a halogen was crucial for bioactivity [2]. The chloro-substituted analogs, including the 3-chloro isomer, are part of this privileged scaffold and serve as essential starting materials for further optimization against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria.

Antimicrobial Antibiotic Resistance FtsZ Inhibitor

3-CHLOROCINNAMALDEHYDE Synthetic Versatility: A Unique Meta-Substituted Building Block for Complex Molecule Synthesis

The strategic value of 3-chlorocinnamaldehyde in synthetic chemistry lies in its unique combination of reactive sites: a conjugated double bond, an aldehyde group, and a meta-chloro substituent on the aromatic ring [1]. This allows for chemoselective transformations that are not possible with ortho- or para-isomers. For instance, the meta-chloro group can direct electrophilic aromatic substitution to specific positions or serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without the steric hindrance of the ortho-isomer or the different electronic effects of the para-isomer . This makes it a preferred intermediate for the synthesis of complex heterocycles and drug-like molecules where precise regiochemical control is required.

Organic Synthesis Medicinal Chemistry Building Block

Validated Application Scenarios: Where 3-CHLOROCINNAMALDEHYDE Provides a Verifiable Scientific or Synthetic Advantage


Herbicide and Plant Growth Regulator R&D

This scenario is directly supported by the evidence that meta-substituted cinnamyl derivatives exhibit enhanced root growth inhibition. Research teams developing novel herbicides or studying plant growth regulation should use 3-chlorocinnamaldehyde (or its acid derivative) as a lead scaffold due to its proven, position-specific activity at concentrations below 100 mg/L [1]. Its use is scientifically justified over para-chloro or unsubstituted cinnamaldehyde, which were shown to be less effective in the same model system.

Antitumor Agent Discovery and Lead Optimization

This scenario is supported by evidence showing that the conjugated aldehyde (propenal) group is essential for cytotoxicity against human tumor cell lines. In contrast, saturated aldehydes and cinnamic acid derivatives are inactive. Therefore, 3-chlorocinnamaldehyde is a rational and high-value starting material for medicinal chemistry campaigns aimed at developing new anticancer agents [1]. Its use ensures the presence of the pharmacologically essential Michael acceptor moiety, while the meta-chloro substituent provides a vector for further functionalization.

Next-Generation Antibacterial Agent Development (FtsZ Inhibitors)

This scenario is based on the discovery that halogenated cinnamaldehydes are a privileged scaffold for inhibiting FtsZ, a novel bacterial target. For researchers focused on combating MDR/XDR Gram-negative pathogens like A. baumannii, 3-chlorocinnamaldehyde serves as a critical halogenated building block for synthesizing and optimizing new inhibitors [1]. Its procurement is justified by its inclusion in the active pharmacophore class, distinguishing it from non-halogenated analogs that lack this specific activity.

Synthesis of Regioselectively Functionalized Complex Molecules

This scenario is essential for any synthetic chemistry laboratory. When a synthetic route requires a cinnamaldehyde derivative with a specific substitution pattern for regioselective transformations, the meta-chloro isomer must be procured. Using 2-chlorocinnamaldehyde or 4-chlorocinnamaldehyde will result in a different molecule with potentially altered or diminished biological activity. The unique steric and electronic properties of the meta-chloro group make 3-chlorocinnamaldehyde the only correct choice for achieving the intended molecular architecture and downstream functionalization [1].

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